molecular formula C13H17NO4 B6316597 Methyl 3-(Cbz-amino)butanoate CAS No. 121054-27-1

Methyl 3-(Cbz-amino)butanoate

Cat. No. B6316597
CAS RN: 121054-27-1
M. Wt: 251.28 g/mol
InChI Key: HSKIGKMMMZQYID-UHFFFAOYSA-N
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Description

“Methyl 3-(Cbz-amino)butanoate” is an organic compound with the IUPAC name methyl 3- { [ (benzyloxy)carbonyl]amino}butanoate . It has a molecular weight of 251.28 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Synthesis Analysis

The synthesis of “Methyl 3-(Cbz-amino)butanoate” involves the protection of amino groups. Amino groups can be selectively protected in good yields by reaction with O -alkyl S - (pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N -protected .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(Cbz-amino)butanoate” is represented by the InChI code 1S/C13H17NO4/c1-10 (8-12 (15)17-2)14-13 (16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3, (H,14,16) . The compound has a linear formula of C13H17NO4 .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(Cbz-amino)butanoate” are related to the protection and deprotection of amino groups. The compound can be deprotected using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group), or basic conditions (piperidine for FMOC) respectively .


Physical And Chemical Properties Analysis

“Methyl 3-(Cbz-amino)butanoate” is a white to yellow solid at room temperature . It has a molecular weight of 251.28 and a linear formula of C13H17NO4 .

Scientific Research Applications

Synthesis of Peptide Fragments

Methyl 3-(Cbz-amino)butanoate: is utilized in the synthesis of peptide fragments. The Cbz (carbobenzyloxy) group serves as a protective group for the amino function during peptide synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions .

Material Science

In material science, this compound is used to engineer advanced materials with specific characteristics. Its unique properties are leveraged to develop materials with improved mechanical strength, thermal stability, or optical performance .

Drug Development

The compound finds applications in drug development, particularly in the creation of prodrugs or drug intermediates. Its structure can be incorporated into larger molecules to modify drug properties like solubility and absorption .

Organic Synthesis

As a building block in organic synthesis, Methyl 3-(Cbz-amino)butanoate is used to introduce the Cbz-protected amino group into target molecules, which is a crucial step in synthesizing complex organic compounds .

Catalysis Research

Researchers use this compound in catalysis studies to understand reaction mechanisms and develop new catalytic processes that can enhance reaction efficiency and selectivity .

Bioconjugation

This compound is employed in bioconjugation techniques where it is used to attach biomolecules to various surfaces or to each other, which is essential in diagnostic assays and drug delivery systems .

Agricultural Chemistry

In agricultural chemistry, it can be used to synthesize agrochemicals such as pesticides or herbicides, contributing to the development of new formulations with specific action mechanisms .

Polymer Chemistry

Methyl 3-(Cbz-amino)butanoate: is also involved in polymer chemistry, where it is used to synthesize polymers with particular properties, such as biodegradability or biocompatibility, which are important in medical and environmental applications .

Mechanism of Action

The mechanism of action for “Methyl 3-(Cbz-amino)butanoate” involves the protection and deprotection of amino groups. The protection process involves the reaction of the amine with O -alkyl S - (pyridin-2-yl)carbonothiolates at room temperature in air . The deprotection process can be achieved using acid, catalytic hydrogenation, or basic conditions .

Safety and Hazards

The safety information for “Methyl 3-(Cbz-amino)butanoate” includes hazard statements H302 . The precautionary statements include P264, P270, P301+P312, and P330 . The compound is typically stored at room temperature .

properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIGKMMMZQYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462715
Record name METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cbz-amino)butanoate

CAS RN

112121-71-8
Record name METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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